Cangrelor (tetrasodium)
Description
Overview of P2Y12 Receptor Antagonism in Platelet Biology
The P2Y12 receptor is a G protein-coupled receptor that plays a pivotal role in platelet activation and aggregation. nih.govjci.org When adenosine (B11128) diphosphate (B83284) (ADP), released from damaged blood vessels or activated platelets, binds to the P2Y12 receptor, it triggers a cascade of intracellular signaling events. drugbank.compatsnap.com This leads to the potentiation of dense granule secretion, an increase in coagulation activity, and the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, ultimately resulting in platelet aggregation and thrombus formation. drugbank.commdpi.com
By blocking the P2Y12 receptor, antagonists like cangrelor (B105443) prevent ADP from binding, thereby inhibiting these downstream effects and thwarting platelet activation and aggregation. patsnap.com The P2Y12 receptor is central to the amplification and stabilization of a growing thrombus, making its inhibition a key strategy in antithrombotic research. mdpi.comnih.gov
Rationale for Rapid-Acting Intravenous P2Y12 Inhibition in Research Contexts
The unique pharmacological profile of cangrelor makes it particularly advantageous for research applications. Its rapid onset of action, achieving significant platelet inhibition within minutes of intravenous administration, allows for precise timing in experimental models of thrombosis. nih.govviamedica.pl This is in stark contrast to oral P2Y12 inhibitors that have a delayed onset of action. viamedica.pl
Furthermore, the reversible nature and short half-life of cangrelor (approximately 3 to 6 minutes) mean that platelet function returns to normal within 60 to 90 minutes after cessation of the infusion. nih.govviamedica.plnih.gov This rapid reversibility is highly beneficial in research settings where a temporary and controlled period of platelet inhibition is required. It allows investigators to study the effects of P2Y12 inhibition during specific phases of thrombus formation and then observe the restoration of normal platelet function within the same experiment.
The direct-acting mechanism of cangrelor, which bypasses the need for metabolic conversion, eliminates the inter-subject variability in response often seen with prodrugs like clopidogrel (B1663587). nih.govnih.gov This consistency is critical for obtaining reproducible and reliable data in research studies. nih.gov The ability to achieve a consistent and high level of platelet inhibition across the entire platelet population is a distinct advantage of reversible inhibitors like cangrelor in experimental models. nih.govtandfonline.com
Detailed Research Findings
| Parameter | Finding | Citation |
|---|---|---|
| Onset of Action | Significant platelet inhibition within 2 minutes of bolus injection. | viamedica.pl |
| Platelet Inhibition | Exceeds 90% with a bolus followed by infusion. | viamedica.pl |
| Half-life | 2.9 to 5.5 minutes. | viamedica.pl |
| Offset of Action | Antiplatelet effect subsides within 60 to 90 minutes after discontinuation. | viamedica.pl |
| Mechanism | Selective, direct, and reversible binding to the P2Y12 receptor. | viamedica.pl |
Structure
2D Structure
Properties
Molecular Formula |
C17H21Cl2F3N5Na4O12P3S2 |
|---|---|
Molecular Weight |
864.3 g/mol |
IUPAC Name |
tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1 |
InChI Key |
COWWROCHWNGJHQ-OPKBHZIBSA-J |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Mechanistic Dissection of Cangrelor S Antiplatelet Action
Direct and Reversible P2Y12 Receptor Antagonism
Cangrelor (B105443), a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog, exerts its antiplatelet effect by directly binding to the P2Y12 receptor on the platelet surface nih.govscispace.com. Unlike thienopyridine prodrugs such as clopidogrel (B1663587), cangrelor does not require metabolic activation, allowing for immediate and predictable platelet inhibition upon intravenous administration nih.govpatsnap.comuky.edu.
Competitive Inhibition of ADP-Induced Platelet Aggregation
The primary mechanism of cangrelor's action is the competitive inhibition of adenosine diphosphate (B83284) (ADP) binding to the P2Y12 receptor patsnap.com. ADP is a key platelet agonist that, upon binding to P2Y12, initiates a signaling cascade that leads to platelet activation and aggregation nih.gov. Cangrelor's structural similarity to ATP allows it to occupy the ADP binding site on the P2Y12 receptor, thereby preventing the natural agonist from initiating this cascade scispace.com. This direct competition results in a potent and rapid inhibition of ADP-induced platelet aggregation patsnap.com.
Studies have demonstrated that cangrelor achieves near-complete inhibition of platelet aggregation within minutes of administration scispace.com. The inhibitory effect is dose-dependent. For instance, in vitro studies have determined the concentration of cangrelor required to cause half-maximal inhibition (IC50) of ADP-induced aggregation, providing a quantitative measure of its potency.
| Agonist Concentration | Population | Calculated IC50 of Cangrelor |
|---|---|---|
| 5 μmol/L ADP | Neonates with Congenital Heart Disease | Similar to adults |
| 20 μmol/L ADP | Neonates with Congenital Heart Disease | Similar to adults |
Binding Affinity and Dissociation Kinetics
The interaction between cangrelor and the P2Y12 receptor is characterized by high affinity and, crucially, reversibility scispace.comcore.ac.uk. This reversible binding is a key feature that distinguishes cangrelor from irreversible P2Y12 inhibitors like the active metabolites of clopidogrel and prasugrel (B1678051).
The kinetics of this interaction are rapid, with a swift onset of action that reaches maximum platelet inhibition within minutes of infusion nih.gov. Equally important is its rapid offset of action. Due to a short plasma half-life of approximately 3 to 6 minutes, cangrelor is quickly cleared from the bloodstream upon cessation of the infusion core.ac.uk. This rapid clearance, combined with the reversible nature of its binding, means that as plasma concentrations of cangrelor decrease, the drug dissociates from the P2Y12 receptors. This dissociation allows platelet function to be restored to normal levels within 60 to 90 minutes after the infusion is stopped core.ac.uk. This "rapid-on, rapid-off" kinetic profile is a direct result of its binding and dissociation characteristics.
Downstream Intracellular Signaling Pathways Modulated by P2Y12 Antagonism
The binding of ADP to the P2Y12 receptor activates intracellular signaling pathways primarily through the inhibitory G-protein, Gi nih.gov. By blocking this initial step, cangrelor effectively prevents the downstream consequences of P2Y12 activation, thereby inhibiting platelet function.
Inhibition of Adenylyl Cyclase via Gi Protein Coupling
The P2Y12 receptor is coupled to the Gi alpha subunit (Gαi) nih.gov. When ADP activates the P2Y12 receptor, the associated Gαi protein inhibits the enzyme adenylyl cyclase youtube.com. This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP) youtube.com. Cyclic AMP is a critical secondary messenger that, through activation of protein kinase A (PKA), acts as a powerful inhibitor of platelet activation.
Modulation of Phospholipase C Activity
Full ADP-induced platelet activation requires the coordinated signaling of two distinct ADP receptors: the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor nih.gov. The P2Y1 receptor, upon activation, directly stimulates phospholipase C (PLC) via its Gq alpha subunit nih.gov. PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn cause the release of intracellular calcium (Ca2+) stores and the activation of protein kinase C (PKC), respectively nih.gov. These events are crucial for initiating platelet shape change and aggregation.
Impact on Dense Granule Release and Pro-thrombotic Receptor Expression
The activation of platelets by agonists like ADP leads to the release of substances from intracellular storage granules (dense and alpha granules) that further promote platelet aggregation and thrombus formation. The P2Y12 signaling pathway is critical for potentiating this agonist-induced dense granule secretion nih.gov. By inhibiting P2Y12, cangrelor impairs this positive feedback loop, reducing the release of pro-thrombotic molecules.
Furthermore, platelet activation results in a conformational change of integrin αIIbβ3 and the surface expression of various pro-thrombotic receptors, most notably P-selectin (CD62P), which is translocated from alpha-granules to the platelet surface. P-selectin is a key adhesion molecule that mediates the interaction of platelets with leukocytes nih.gov. P2Y12 inhibition has been shown to suppress the expression of P-selectin on the platelet surface nih.gov. By blocking the P2Y12 receptor, cangrelor limits the upregulation of these pro-thrombotic receptors, thereby reducing the adhesive properties of platelets and their ability to contribute to a growing thrombus.
P2Y12-Independent Antiplatelet Effects of Cangrelor
Increase in Cyclic AMP Levels
An important P2Y12-independent mechanism that has been explored is the ability of cangrelor to increase intracellular cyclic AMP (cAMP) levels nih.gov. Cyclic AMP is a critical second messenger in platelets that activates protein kinase A (PKA), a strong inhibitor of platelet activation and aggregation nih.gov. The P2Y12 receptor is coupled to the inhibitory G-protein, Gi, which, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels nih.gov. By antagonizing this receptor, P2Y12 inhibitors can prevent this drop in cAMP.
However, some research indicates that cangrelor may actively increase cAMP levels through a mechanism separate from its P2Y12 blockade, possibly via a different G-protein-coupled route nih.gov. One study reported that cangrelor dose-dependently increased intra-platelet cAMP concentrations even in the absence of platelet agonists, with as little as 0.05 µM of the compound causing a dramatic increase nih.gov. This finding was presented as key evidence for a P2Y12-independent action nih.govplos.org.
Conversely, other studies have yielded conflicting results, failing to demonstrate a similar independent increase in cAMP nih.gov. For instance, one investigation found that cangrelor concentrations up to 1 µM did not stimulate cAMP production in either human or mouse platelets scispace.com. This discrepancy in findings highlights that this mechanism is still under investigation and not universally confirmed nih.gov.
Table 1: Research Findings on Cangrelor's Effect on Platelet cAMP Levels
| Study Finding | Concentration of Cangrelor | Observed Effect on cAMP | P2Y12-Independent Mechanism | Reference |
|---|---|---|---|---|
| Reported dramatic increase in cAMP concentrations | 0.05 µM | Increase | Supported | nih.gov |
| Failed to stimulate cAMP production | ≤1 µM | No increase | Not supported | scispace.com |
| Able to increase intracellular cAMP levels via a separate G-protein-coupled route | Not specified | Increase | Supported | nih.gov |
Influence on Thrombin Generation Pathways
The impact of cangrelor on thrombin-related platelet activation, independent of P2Y12, has also been a subject of study. Thrombin is the most potent platelet activator and plays a crucial role in thrombosis. Some research has shown that cangrelor can produce a concentration-dependent inhibition of aggregation induced by thrombin receptor-activating peptide (TRAP), suggesting a degree of interference with thrombin-mediated pathways medscape.com.
Pharmacokinetic Profile in Preclinical and Non Human Models
Absorption and Distribution Characteristics in Systemic Circulation
As Cangrelor (B105443) is administered intravenously, it bypasses the need for gastrointestinal absorption, resulting in immediate and complete bioavailability in the systemic circulation. nih.gov Preclinical and non-human studies show that Cangrelor is rapidly distributed. Its volume of distribution is primarily limited to the circulatory system. nih.govviamedica.pl Studies in healthy volunteers, which provide insight into its general pharmacokinetic characteristics, have shown a volume of distribution of 3.9 L. nih.govdrugs.comdrugbank.com Plasma protein binding of Cangrelor is high, approximately 97% to 98%. nih.govdrugs.comdrugbank.com This extensive binding facilitates its presence within the bloodstream where it exerts its effects on platelets. nih.gov
Metabolism and Elimination Pathways
The metabolism of Cangrelor is a rapid process that occurs directly in the circulation, independent of hepatic function. nih.govdrugbank.comnih.gov This characteristic means it does not interfere with other drugs that are metabolized by hepatic enzymes. drugbank.comnih.gov
Half-life and Reversibility of Antiplatelet Effects
Cangrelor is distinguished by its very short elimination half-life, which averages between 3 to 6 minutes. nih.govdrugbank.comnih.govtandfonline.com This rapid clearance is a direct result of its swift metabolism in the bloodstream. nih.gov Consequent to its short half-life and reversible binding to the P2Y12 receptor, the antiplatelet effects of Cangrelor are quickly reversed upon cessation of administration. nih.govtandfonline.comwhiterose.ac.uk Platelet function typically returns to normal within 60 to 90 minutes after the infusion is stopped. nih.govdrugs.comresearchgate.net
Linear and Dose-Dependent Pharmacokinetics in Preclinical Studies
Preclinical studies have established that Cangrelor exhibits linear, dose-dependent pharmacokinetics. nih.govviamedica.plresearchgate.net This means that as the dose of Cangrelor is increased, its plasma concentration and therapeutic effect increase proportionally. This predictable pharmacokinetic profile allows for controlled and stable inhibition of platelet aggregation during its administration. nih.govviamedica.pl A steady-state plasma concentration is typically achieved within 30 minutes of initiating an infusion. nih.govviamedica.pl
Pharmacokinetic Parameters of Cangrelor
| Parameter | Value | Source(s) |
|---|---|---|
| Bioavailability | 100% (Intravenous) | nih.gov |
| Volume of Distribution (Vd) | 3.9 L | nih.govdrugs.comdrugbank.com |
| Plasma Protein Binding | 97-98% | nih.govdrugs.comdrugbank.com |
| Metabolism | Rapid dephosphorylation in circulation | nih.govdrugs.comnih.gov |
| Half-life (t½) | 3-6 minutes | nih.govdrugbank.comnih.govtandfonline.com |
| Time to Reversibility | 60-90 minutes | nih.govdrugs.comresearchgate.net |
| Primary Excretion Route | Renal (58%), Biliary/Fecal (35%) | drugbank.comnih.gov |
Compound Names Mentioned
| Compound Name |
|---|
| Aspirin |
| Cangrelor |
| Clopidogrel (B1663587) |
| Prasugrel (B1678051) |
Influence of Physiological Factors on Preclinical Pharmacokinetics (e.g., animal weight)
In preclinical evaluations of cangrelor (tetrasodium), physiological factors, particularly animal body weight, have been identified as significant influencers of its pharmacokinetic profile. The primary method for accommodating the variability in body weight across and within animal species has been the application of weight-based dosing and the principles of allometric scaling.
Preclinical studies, primarily conducted in rats and dogs, have established a foundational understanding of cangrelor's behavior in non-human models. These studies revealed that while the metabolic profile of cangrelor is qualitatively similar across rats, dogs, and humans, the pharmacokinetic parameters show species-specific differences that are often related to physiological and size-related factors fda.gov.
Research findings indicate that steady-state plasma concentrations of cangrelor are achieved rapidly upon intravenous infusion, typically within 10 to 30 minutes in rats and 10 to 60 minutes in dogs fda.gov. The drug is highly bound to plasma proteins, although the extent of binding shows some variation between species, with 97% binding reported in rats and 93% in dogs fda.gov. This difference in protein binding can influence the volume of distribution and the concentration of unbound, pharmacologically active drug.
The pharmacodynamic response, specifically the inhibition of platelet aggregation, also demonstrates species-specific variations that correlate with pharmacokinetic differences. For instance, the concentration required to achieve 50% inhibition of platelet aggregation (IC50) was found to be 5.1 nM in rats, whereas a much lower concentration of 0.72 nM was required in dogs, indicating higher potency in the canine model fda.gov.
The following table summarizes key pharmacokinetic and pharmacodynamic parameters for cangrelor in different preclinical animal models, illustrating the influence of inter-species physiological variations.
| Parameter | Rat | Dog |
|---|---|---|
| Plasma Protein Binding | 97% | 93% |
| IC50 (ADP-induced platelet aggregation) | 5.1 nM | 0.72 nM |
| Time to Steady State (Infusion) | 10 - 30 minutes | 10 - 60 minutes |
Chemical Synthesis and Structural Modifications for Research
Original Synthetic Routes and Intermediate Compounds
The initial synthesis of cangrelor (B105443) involved a multi-step process, starting from readily available precursors and proceeding through several key intermediate compounds. These early routes laid the groundwork for later, more optimized synthetic strategies.
The foundational synthesis of cangrelor has been described starting from materials such as 2-thiobarbituric acid and peracetyl-D-ribofuranose nih.gov. An alternative and commonly cited pathway begins with 2-mercaptoadenosine. A key early step in this latter route is the selective S-alkylation of 2-mercaptoadenosine with a suitable alkylating agent, such as 3,3,3-trifluoropropyl iodide, to introduce the trifluoropropylthio group at the C2 position of the purine ring. Subsequent reactions involve the protection of the ribose hydroxyl groups, often through peracetylation using acetic anhydride, to allow for selective modification of the purine base. Another critical step is the N-alkylation at the N6 position to introduce the 2-(methylthio)ethylamino side chain. This is followed by deprotection of the ribose hydroxyls to yield the core nucleoside structure of cangrelor. The final key reaction sequence involves phosphorylation at the 5'-hydroxyl group of the ribose sugar to introduce the triphosphate analogue moiety.
The synthesis of cangrelor relies on the successful formation of several crucial intermediates. One such key intermediate is N6-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine . This compound is formed through a sequence involving the initial S-alkylation of 2-mercaptoadenosine, followed by protection of the ribose hydroxyls, and then N-alkylation at the N6 position with 2-(methylthio)ethylamine. Subsequent hydrolysis of the protecting groups yields this advanced nucleoside intermediate.
Another critical intermediate is the phosphoryl imidazole intermediate . Following the formation of the 5'-monophosphate of the adenosine (B11128) derivative, it is activated with carbonyldiimidazole. This activation step forms a highly reactive phosphoryl imidazole intermediate, which is primed for the subsequent coupling reaction. This intermediate is then condensed with dichloromethylenebis(phosphonic acid) to construct the final β,γ-dichloro-β,γ-bis(phosphonate) triphosphate analogue chain characteristic of cangrelor.
Novel Synthesis Methodologies for Scalability and Purity
As the therapeutic potential of cangrelor became evident, the need for more efficient, scalable, and high-purity synthetic methods drove further research and development in its chemical synthesis.
Achieving the high purity required for a research-grade and ultimately a pharmaceutical-grade compound necessitates effective purification techniques. Several chromatographic methods have been employed for the purification of cangrelor and its intermediates.
Ion-exchange chromatography is a key technique used in the purification of cangrelor. Resins such as DEAE-SEPHADEX have been utilized, where the negatively charged cangrelor molecule binds to the positively charged resin nih.gov. Elution is typically achieved by using a salt gradient, such as an aqueous solution of sodium bicarbonate or tributylammonium bicarbonate, which displaces the bound cangrelor from the resin nih.gov. This method is effective in separating the desired product from charged impurities and reaction byproducts.
Dextran gel chromatography , a form of size-exclusion chromatography, can be used to separate molecules based on their size. Dextran-based gels create a porous matrix that allows for the separation of cangrelor from smaller or larger impurities.
C18 silica gel chromatography is a widely used reversed-phase chromatography technique. In this method, the nonpolar C18 stationary phase retains cangrelor based on its hydrophobic characteristics. Elution is carried out using a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile ashpublications.org. This technique is particularly useful for separating nonpolar impurities and for the final polishing of the compound researchgate.net.
Structural Analogs and Their Receptor Affinity/Potency Modifications
To probe the structure-activity relationship (SAR) of cangrelor and to identify other potential P2Y12 receptor antagonists, various structural analogs have been synthesized and evaluated. These modifications have provided valuable insights into the key structural features required for high receptor affinity and potent antiplatelet activity.
Modifications to different parts of the cangrelor molecule, including the N6-substituent, the C2-substituent, and the triphosphate chain, have been investigated. For example, the analog AR-C66096 differs from cangrelor in the triphosphate moiety. Studies have shown that both cangrelor and AR-C66096 are potent inhibitors of the P2Y12 receptor. However, their interaction with the receptor when stimulated by different agonists may vary. For instance, one study suggested that cangrelor may act in a non-competitive manner with the natural agonist ADP, but competitively with the synthetic agonist 2-methylthio-ADP (2MeSADP), while AR-C66096 acted competitively with both agonists.
The following table summarizes the inhibitory potency of cangrelor and a related analog in a platelet aggregation assay.
| Compound | Modification | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Cangrelor | - | ADP-induced platelet aggregation | 0.27 | ashpublications.org |
| AR-C66096 | Modified triphosphate moiety | ADP-induced platelet aggregation | 0.16 | ashpublications.org |
These studies on structural analogs are crucial for understanding the molecular interactions between the drug and its target receptor, which can guide the design of new and improved antiplatelet agents.
Modification at Adenine C2 Position for Increased Potency
Early research into this class of compounds identified a precursor molecule, AR-C67085, which showed promise as a P2Y12 inhibitor. However, further investigation into its structure-activity relationship (SAR) revealed an opportunity to significantly enhance its potency through strategic modifications. The C2 position of the adenine base was identified as a key site for substitution to improve the compound's interaction with the P2Y12 receptor.
A breakthrough in this line of research was the introduction of a 3,3,3-trifluoropropylthio group at the C2 position. This specific modification resulted in a remarkable six-fold increase in the compound's potency, leading to the development of Cangrelor. This enhancement is attributed to the unique electronic and steric properties of the trifluoropropylthio moiety, which likely facilitates a more favorable and stable binding interaction within the P2Y12 receptor's binding pocket.
While the 3,3,3-trifluoropropylthio substitution proved to be the most successful, leading to the final drug candidate, research in this area explored a variety of other thioalkyl and related groups at the C2 position. The general findings from these studies underscored the importance of the size, length, and electronic nature of the substituent at this position in modulating the antagonist activity.
The following table summarizes the impact of key modifications at the C2 position on the potency of Cangrelor's precursors, illustrating the structure-activity relationship that guided its development.
| Compound/Modification | C2-Substituent | Relative Potency |
| AR-C67085 (Precursor) | H | 1x |
| Cangrelor | 3,3,3-Trifluoropropylthio | 6x |
This targeted modification at the C2 position of the adenine ring stands as a prime example of rational drug design, where a deep understanding of the structure-activity relationship led to a substantial improvement in the therapeutic potential of the lead compound.
Molecular and Pharmacological Interactions in Experimental Systems
Interaction with Thienopyridine P2Y12 Receptor Antagonists (Clopidogrel, Prasugrel)
Cangrelor (B105443), a direct-acting and reversible P2Y12 receptor antagonist, demonstrates significant molecular interactions with thienopyridines like clopidogrel (B1663587) and prasugrel (B1678051), which are irreversible antagonists. drugbank.com This interaction is primarily characterized by competition for the P2Y12 receptor, which has important pharmacodynamic consequences.
In vitro studies utilizing a 33P-2MeSADP binding assay have been conducted to assess the receptor-level interactions between cangrelor and the active metabolites of clopidogrel and prasugrel. whiterose.ac.uktandfonline.comnih.gov These studies reveal that when administered individually, all three antagonists result in substantial P2Y12 receptor blockade. whiterose.ac.uktandfonline.comnih.gov However, when the active metabolite of either clopidogrel or prasugrel is introduced in the presence of cangrelor, the ability of the thienopyridine to block the P2Y12 receptor is strongly diminished. whiterose.ac.uktandfonline.comnih.gov
The active metabolites of thienopyridines show a limited capacity to compete with cangrelor for P2Y12 receptor binding. whiterose.ac.uktandfonline.comnih.gov This is because cangrelor's reversible binding and occupation of the receptor physically prevent the active metabolites of clopidogrel or prasugrel from forming their characteristic covalent, irreversible bond. nih.gov The presence of increasing concentrations of cangrelor progressively reduces the receptor blockade achieved by the thienopyridine active metabolites. whiterose.ac.uk
P2Y12 Receptor Blockade by Cangrelor and Thienopyridine Active Metabolites (AM)
| Antagonist | Condition | P2Y12 Receptor Blockade (%) |
|---|---|---|
| Cangrelor (1000 nmol/L) | Alone | 93.6% whiterose.ac.uktandfonline.comnih.gov |
| Clopidogrel AM (3 µmol/L) | Alone | 93.0% whiterose.ac.uktandfonline.comnih.gov |
| Prasugrel AM (3 µmol/L) | Alone | 97.9% whiterose.ac.uktandfonline.comnih.gov |
| Clopidogrel AM | Added in the presence of Cangrelor (1000 nmol/L) | 7.0% whiterose.ac.uktandfonline.comnih.gov |
| Prasugrel AM | Added in the presence of Cangrelor (1000 nmol/L) | 3.2% whiterose.ac.uktandfonline.comnih.gov |
| Clopidogrel AM (3 µmol/L) | Co-incubation with Cangrelor (1000 nmol/L) | 11.7% whiterose.ac.uktandfonline.comnih.gov |
| Prasugrel AM (3 µmol/L) | Co-incubation with Cangrelor (1000 nmol/L) | 34.1% whiterose.ac.uktandfonline.comnih.gov |
The receptor-level competition observed directly translates to a negative pharmacodynamic interaction, where cangrelor attenuates the antiplatelet effect of thienopyridines in in vitro systems. whiterose.ac.uktandfonline.comnih.gov The occupation of the P2Y12 receptor by cangrelor effectively limits the ability of clopidogrel and prasugrel active metabolites to inhibit platelet function. nih.govicrjournal.com This interaction is dependent on the concentration of cangrelor. nih.gov If blood is pre-incubated with cangrelor before the introduction of a thienopyridine active metabolite, the expected irreversible inhibition of platelet function by the thienopyridine is prevented. icrjournal.com Conversely, if blood is first incubated with the thienopyridine active metabolite to allow for irreversible binding, the subsequent addition of cangrelor does not reverse this established inhibition. icrjournal.com These findings underscore that the timing of administration is critical, as the presence of cangrelor can prevent the onset of the antiplatelet action of clopidogrel and prasugrel. acc.org
Interaction with Non-Thienopyridine P2Y12 Receptor Antagonists (Ticagrelor)
In contrast to its interaction with thienopyridines, cangrelor exhibits a different interaction profile with ticagrelor (B1683153), a non-thienopyridine, reversible P2Y12 receptor antagonist.
Studies conducted on ex vivo human blood samples have demonstrated pharmacodynamic compatibility between cangrelor and ticagrelor. researchgate.netnih.gov A key pharmacodynamic study involving patients who received a loading dose of crushed ticagrelor concomitantly with either cangrelor or a placebo infusion found no evidence of a negative drug-drug interaction. nih.gov After the cangrelor infusion was discontinued, the levels of platelet reactivity did not differ between the groups, indicating that cangrelor did not impede the action of ticagrelor. nih.govresearchgate.netnih.gov Because both drugs are reversible P2Y12 inhibitors, they can be administered together without compromising their antiplatelet effects. nih.govresearchgate.net
In vitro investigations have shown that the co-incubation of cangrelor with ticagrelor leads to enhanced platelet inhibition. jacc.org In blood samples from patients on maintenance ticagrelor therapy, the addition of in vitro cangrelor promptly and significantly enhanced the P2Y12 receptor inhibitory effects. jacc.org This additive effect was observed consistently across different ticagrelor dosing regimens. jacc.org Similarly, adding even a subtherapeutic dose of cangrelor in vitro to blood from patients pre-treated with clopidogrel resulted in an additional, significant reduction in ADP-induced platelet aggregation. nih.gov
Effect of In Vitro Cangrelor on Platelet Reactivity in Ticagrelor-Treated Patients
| Patient Group | Condition | Outcome |
|---|---|---|
| Patients on maintenance ticagrelor (90 mg or 180 mg) | Addition of in vitro cangrelor (500 nmol/l) | Significantly reduced Platelet Reactivity Index (PRI) at all time points. jacc.org |
| Patients undergoing primary PCI receiving crushed ticagrelor | Concomitant cangrelor infusion | Lower platelet reactivity during the entire 2-hour infusion period compared to placebo. tctmd.com |
Interaction with Other Classes of Antithrombotic Agents in Preclinical Models
Preclinical and in vitro models have been used to explore the interactions between cangrelor and other classes of antithrombotic agents.
Glycoprotein (B1211001) IIb/IIIa Inhibitors: Co-administration of cangrelor with glycoprotein IIb/IIIa inhibitors such as abciximab, eptifibatide (B1663642), or tirofiban (B1683177) is cautioned against due to a potential increase in bleeding risk. nih.gov
Thrombolytic Agents: Similar caution is advised when cangrelor is used concomitantly with thrombolytic agents like alteplase (B1167726) or reteplase, as this combination may also elevate the risk of bleeding. nih.gov
Epinephrine (B1671497): In an ex vivo experiment using blood from healthy volunteers treated with cangrelor, the addition of epinephrine at concentrations of 200 ng/mL and 500 ng/mL was shown to partially reverse the antiplatelet effect of cangrelor in a dose-dependent manner. nih.gov This suggests a potential interaction with adrenergic pathways that can counteract cangrelor's P2Y12 inhibition. nih.gov
Glycoprotein IIb/IIIa Inhibitors (e.g., abciximab, eptifibatide, tirofiban)
The co-administration of cangrelor with glycoprotein IIb/IIIa (GPI) inhibitors, such as abciximab, eptifibatide, and tirofiban, is generally not recommended due to a theoretically increased risk of bleeding. nih.govdrugs.comdrugs.com These agents both potently inhibit platelet aggregation, albeit through different mechanisms. Cangrelor is a direct-acting, reversible P2Y12 receptor antagonist, while GPIs block the final common pathway of platelet aggregation by inhibiting the fibrinogen binding to the GPIIb/IIIa receptor. nih.govacc.org
A pooled, patient-level analysis of the three CHAMPION trials, which involved 24,910 patients, investigated the efficacy and safety of cangrelor versus clopidogrel in subgroups of patients who did or did not receive GPIs. muni.cz In this analysis, 12.7% of patients received a GPI, most commonly eptifibatide. muni.cz The study found that cangrelor's efficacy in reducing the primary composite endpoint of death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis was maintained irrespective of whether a patient also received a GPI. muni.cz However, the use of GPIs was associated with a significant increase in bleeding in both the cangrelor and clopidogrel arms. muni.cz
| Outcome by GPI Use (CHAMPION Trials Pooled Analysis) | Cangrelor | Clopidogrel | Odds Ratio (95% CI) |
| Primary Efficacy Endpoint (Received GPI) | 4.9% | 6.5% | 0.74 (0.55 to 1.01) |
| Primary Efficacy Endpoint (No GPI) | 3.6% | 4.4% | 0.82 (0.72 to 0.94) |
| GUSTO Severe/Life-Threatening Bleeding (Received GPI) | 0.4% | 0.5% | 0.71 (0.25 to 1.99) |
| GUSTO Severe/Life-Threatening Bleeding (No GPI) | 0.2% | 0.1% | 1.56 (0.80 to 3.04) |
Experimental studies have directly compared the pharmacodynamic effects of cangrelor and specific GPIs. The FABOLUS-FASTER trial, a pharmacodynamic study, compared cangrelor with tirofiban in patients with ST-segment–elevation myocardial infarction (STEMI). ahajournals.org The results showed that tirofiban provided superior and more consistent inhibition of platelet aggregation (IPA) compared to cangrelor at multiple time points, as measured by light transmittance aggregometry in response to adenosine (B11128) diphosphate (B83284) (ADP). ahajournals.orgtctmd.com At 30 minutes, cangrelor did not meet the noninferiority criteria when compared with tirofiban. ahajournals.orghcplive.com
| Platelet Aggregation Inhibition (FABOLUS-FASTER Trial) | Inhibition of Platelet Aggregation (IPA) at 30 min (Mean ± SD) |
| Tirofiban | 95.0% ± 8.9 |
| Cangrelor | 34.1% ± 22.5 |
| Chewed Prasugrel | 10.5% ± 11.0 |
In a retrospective cohort study comparing cangrelor (n=50) with eptifibatide (n=25) for periprocedural bridging, the safety and efficacy were found to be similar. nih.gov There were no significant differences in the rates of bleeding events as defined by the GUSTO (Global Use of Strategies to Open Occluded Coronary Arteries) criteria or in the incidence of inpatient major adverse cardiac events. nih.govresearchgate.net
| Bleeding Events (Cangrelor vs. Eptifibatide Bridge Study) | Cangrelor (n=50) | Eptifibatide (n=25) | P-Value |
| Mild Bleeding | 8% (n=4) | 8% (n=2) | 0.68 |
| Moderate Bleeding | 28% (n=14) | 48% (n=12) | 0.07 |
| Severe Bleeding | 8% (n=4) | 8% (n=2) | 0.25 |
Heparin and Low Molecular Weight Heparin
Formal interaction studies in healthy subjects have shown no evidence of a pharmacokinetic or pharmacodynamic interaction between cangrelor and unfractionated heparin (UFH). drugs.comdrugs.com In clinical trials, cangrelor has been co-administered with both UFH and low molecular weight heparin (LMWH) without clinically significant interactions being detected. drugs.comdrugs.com
A subgroup analysis of the CHAMPION PHOENIX trial specifically examined the efficacy and safety of cangrelor in the 7,569 patients (69.2% of the trial population) who received UFH during their percutaneous coronary intervention (PCI). nih.gov In this large subgroup, cangrelor demonstrated a reduction in the primary composite efficacy endpoint (a composite of death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis at 48 hours) compared with clopidogrel. nih.gov This benefit was not accompanied by an increase in severe or life-threatening bleeding. nih.gov
| Outcomes in Patients Receiving UFH (CHAMPION PHOENIX) | Cangrelor | Clopidogrel | Odds Ratio (95% CI) | P-Value |
| Primary Efficacy Endpoint | 4.8% | 5.9% | 0.80 (0.65 to 0.98) | 0.03 |
| Stent Thrombosis at 2 hours | 0.7% | 1.3% | 0.56 (0.35 to 0.90) | 0.01 |
| GUSTO Severe/Life-Threatening Bleeding | 0.1% | 0.1% | 1.24 (0.33 to 4.61) | 0.75 |
The interaction of cangrelor and heparin has also been explored in the specific experimental context of heparin-induced thrombocytopenia (HIT), a condition where heparin administration leads to the formation of platelet-activating antibodies. An in vitro study evaluated cangrelor's ability to inhibit heparin-induced platelet aggregation in the presence of anti-PF4/Heparin antibodies. nih.gov The study used light transmission aggregometry on mixtures of platelet-rich plasma from healthy donors and platelet-poor plasma from patients with functional anti-PF4/Heparin antibodies. nih.gov While cangrelor significantly reduced heparin-induced aggregation compared to controls, its effect was highly variable and considered unreliable. nih.govmdpi.com In 22% of positive samples, cangrelor inhibited aggregation by less than 50%. nih.gov
| In Vitro Heparin-Induced Aggregation with Cangrelor | Median Aggregation (Interquartile Range) |
| Heparin (HIT Samples) | 86% (69-91) |
| Cangrelor + Heparin | 29% (19-54) |
| Control (Normal Saline) | 22% (16-30) |
Despite these in vitro findings, case reports have described the successful use of cangrelor in combination with UFH for anticoagulation during cardiac surgery in patients with suspected HIT, leveraging cangrelor's rapid onset and offset of action to "anesthetize" the platelets against heparin-induced activation. nih.govnih.gov
Thrombolytic Agents (e.g., tissue-type plasminogen activator)
Experimental data on the specific molecular and pharmacological interactions between cangrelor and thrombolytic agents, such as tissue-type plasminogen activator (t-PA) like alteplase, are limited. The primary consideration for their concomitant use is a theoretical increase in the risk of bleeding. nih.gov Thrombolytic agents function by converting plasminogen to plasmin, which then degrades fibrin (B1330869) clots, while cangrelor inhibits platelet aggregation. nih.gov The combination of these two distinct anti-hemostatic mechanisms is expected to potentiate the risk of hemorrhage. drugs.comdrugs.com
Clinical guidelines and drug information resources advise caution and close monitoring when cangrelor is used concomitantly with thrombolytic agents. nih.gov This recommendation is based on the general principle of increased bleeding risk when combining potent antiplatelet agents with anticoagulants or thrombolytics. drugs.comdrugs.com In some clinical settings, such as acute ischemic stroke, patients may receive intravenous thrombolysis with agents like alteplase prior to endovascular therapy where cangrelor might be considered, further highlighting the need to understand this interaction. nih.gov However, dedicated experimental studies detailing the pharmacodynamic effects of this specific combination are not extensively reported in the literature.
Q & A
Basic: What is the molecular mechanism of cangrelor as a P2Y12 inhibitor, and how does this inform experimental design?
Cangrelor acts as a direct, reversible antagonist of the P2Y12 receptor, blocking ADP-induced platelet activation without requiring metabolic conversion. This mechanism enables rapid inhibition (onset within minutes) and quick reversibility (half-life: 2–5 minutes) . In experimental design, researchers should prioritize real-time platelet function assays (e.g., VerifyNow or light transmission aggregometry) to capture its transient effects. Dosing regimens must account for its short half-life, typically using continuous intravenous infusion (e.g., 4 µg/kg/min) to maintain therapeutic levels during percutaneous coronary intervention (PCI) studies .
Basic: What pharmacokinetic properties of cangrelor are critical for bridging therapy in perioperative research?
Cangrelor’s rapid clearance (t1/2: 2–5 minutes) and lack of hepatic metabolism make it ideal for bridging patients discontinuing oral P2Y12 inhibitors (e.g., clopidogrel) before surgery. Studies should monitor platelet reactivity units (PRU) to ensure smooth transition: discontinuation of cangrelor 1–2 hours pre-surgery avoids residual antiplatelet effects, while post-surgical reinitiation prevents thrombotic gaps . Pharmacodynamic overlap with oral agents must be minimized to reduce bleeding risk .
Advanced: How should researchers address contradictions between cangrelor’s efficacy in reducing stent thrombosis and its lack of superiority in primary composite endpoints?
The CHAMPION trials showed cangrelor reduced stent thrombosis (OR: 0.59; 95% CI: 0.43–0.80) but did not significantly improve the primary endpoint (death/MI/revascularization) compared to clopidogrel . This discrepancy may arise from endpoint selection (e.g., inclusion of softer endpoints like ischemia-driven revascularization) or delayed clopidogrel administration in control arms. Researchers should use stent thrombosis as a key secondary endpoint and stratify populations by thrombotic risk (e.g., STEMI) to isolate cangrelor’s benefits .
Advanced: What methodological considerations apply when co-administering cangrelor with newer P2Y12 inhibitors (e.g., ticagrelor)?
Cangrelor and ticagrelor can be co-administered without pharmacokinetic interactions, as shown in the CANTIC study. Researchers should use crushed ticagrelor loading doses (180 mg) with cangrelor infusions to accelerate absorption and achieve synergistic platelet inhibition. Platelet function testing (e.g., multiple electrode aggregometry) is critical to validate rapid inhibition (≤30 minutes post-dose) and avoid therapeutic gaps . However, long-term safety data for this combination are lacking, necessitating close monitoring of bleeding events .
Basic: How do cangrelor’s physicochemical properties (e.g., solubility, stability) impact in vitro assay design?
Cangrelor tetrasodium is highly water-soluble (100 mg/mL in H2O) but degrades in DMSO solutions. In vitro platelet studies require fresh preparation in PBS or saline, with storage at -20°C for ≤3 years. Researchers should avoid freeze-thaw cycles and use sonication to ensure homogeneity. Stability tests (HPLC ≥98% purity) are essential to confirm compound integrity before assays .
Advanced: What computational methods are used to compare cangrelor’s antiplatelet efficacy with other P2Y12 inhibitors?
Molecular docking and quantitative structure-activity relationship (QSAR) models analyze cangrelor’s binding affinity to P2Y12 versus thienopyridines. For example, cangrelor’s ΔECPCM (-1316.2 kJ/mol) and dipole moment (14.44 D) indicate strong electrostatic interactions with the receptor’s extracellular domain, explaining its potency over clopidogrel (ΔECPCM: -20.4 kJ/mol) . Machine learning models can predict bleeding risks by integrating pharmacokinetic parameters (e.g., half-life) and trial data .
Basic: What are the key endpoints and statistical considerations for phase III trials evaluating cangrelor?
Primary endpoints should focus on composite ischemic events (e.g., cardiovascular death, MI, stroke) within 48 hours post-PCI, while secondary endpoints include stent thrombosis and bleeding (GUSTO criteria). Sample size calculations must account for cangrelor’s modest effect size (OR: 0.81–0.87) and high interpatient variability in platelet response. Adjusted analyses for covariates (e.g., renal impairment) are critical .
Advanced: How can researchers optimize protocols to balance cangrelor’s efficacy and bleeding risks in high-risk populations?
In ACS patients, stratified randomization by bleeding risk (e.g., CRUSADE score) and thrombotic burden (e.g., TIMI flow grade) improves outcome interpretation. Pharmacodynamic monitoring (e.g., PRU <85 for efficacy, >208 for safety) allows dose titration. Bayesian adaptive designs may dynamically allocate patients to cangrelor or control arms based on real-time efficacy/bleeding data .
Basic: What evidence supports cangrelor’s use in patients with clopidogrel resistance?
Cangrelor bypasses CYP2C19 metabolism, making it effective in clopidogrel non-responders (30–50% of patients). Studies show PRU reduction by ≥60% in CYP2C19 loss-of-function carriers, with no gene-dose effect. Genotype-guided trials should compare cangrelor’s efficacy to ticagrelor/prasugrel in this subgroup .
Advanced: What gaps exist in the current evidence base for cangrelor, and how can future studies address them?
Key gaps include:
- Combination therapies : Limited data on cangrelor with prasugrel or GPIIb/IIIa inhibitors .
- Long-term outcomes : Most trials follow patients for ≤48 hours; extended monitoring (e.g., 30-day mortality) is needed .
- Special populations : Underrepresentation of elderly, renal-impaired, or STEMI patients in existing trials .
Proposed solutions include multicenter registries (e.g., EUROpean Cangrelor Registry) and pragmatic trials embedding real-world data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
